MN-64

Description

Structure

3D Structure

Propriétés

IUPAC Name |

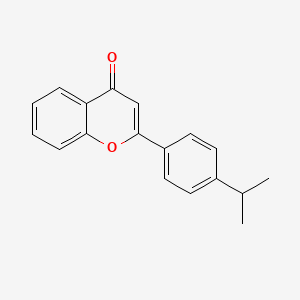

2-(4-propan-2-ylphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTOHIUBXSJKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92831-11-3 | |

| Record name | 92831-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Isopropylflavone: A Technical Guide to its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their diverse pharmacological activities.[1] This technical guide focuses on 4'-Isopropylflavone, a synthetic flavone derivative, and explores its potential mechanisms of action based on the well-established biological activities of the flavone scaffold. While direct experimental evidence for 4'-isopropylflavone is limited, this document extrapolates from structure-activity relationship studies of related flavones to propose three primary putative mechanisms: aromatase inhibition, peroxisome proliferator-activated receptor alpha (PPARα) agonism, and modulation of inflammatory signaling pathways. Detailed experimental protocols are provided to facilitate the validation of these hypotheses, and conceptual diagrams of the relevant signaling pathways are presented. This guide serves as a foundational resource for researchers initiating investigations into the pharmacological profile of 4'-Isopropylflavone.

Introduction

Flavones are a significant class of flavonoids characterized by a C6-C3-C6 backbone.[2] Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects, are well-documented.[1][2][3] The substitution pattern on the flavone nucleus plays a crucial role in determining the specific biological and pharmacological properties of individual compounds.[1][3] 4'-Isopropylflavone is a synthetic flavone with an isopropyl group at the 4' position of the B-ring. While specific studies on this molecule are not abundant in publicly available literature, its structural similarity to other biologically active flavones suggests it may share similar mechanisms of action. This guide outlines the most probable mechanisms of action for 4'-isopropylflavone based on current knowledge of related compounds and provides the necessary experimental frameworks to investigate these possibilities.

Putative Mechanisms of Action

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[4] Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer.[4] Several flavones have been identified as potent aromatase inhibitors.[5][6][7] The inhibitory activity of flavones is influenced by the substitution pattern on their B-ring. While hydroxylation at the 4' position can have variable effects, the presence of a substituent at this position is a common feature among many aromatase-inhibiting flavonoids.[5] The isopropyl group at the 4' position of 4'-isopropylflavone may facilitate its binding to the active site of aromatase, potentially leading to competitive inhibition.

Hypothetical Quantitative Data for Aromatase Inhibition by 4'-Isopropylflavone

| Parameter | Hypothetical Value | Reference Compound (Letrozole) IC50 |

| IC50 | 0.1 - 10 µM | ~10 nM |

Note: The hypothetical IC50 value is an educated estimation based on the activity of other substituted flavones and requires experimental verification.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism.[8] PPARα, in particular, is a key regulator of fatty acid oxidation.[8] Agonists of PPARα, such as fibrate drugs, are used to treat dyslipidemia.[8] Several natural and synthetic flavonoids have been shown to act as PPAR agonists. The activation of PPARs by flavonoids can lead to beneficial effects on metabolic disorders. The lipophilic isopropyl group on the 4'-position of 4'-isopropylflavone may enhance its interaction with the ligand-binding domain of PPARα, leading to its activation.

Hypothetical Quantitative Data for PPARα Agonism by 4'-Isopropylflavone

| Parameter | Hypothetical Value | Reference Compound (GW7647) EC50 |

| EC50 | 0.5 - 20 µM | ~1 nM |

Note: The hypothetical EC50 value is an educated estimation and requires experimental verification.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Chronic inflammation is implicated in a variety of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses.[9][10] The NF-κB signaling pathway is a common target for anti-inflammatory drugs.[9][10] Many flavonoids have demonstrated anti-inflammatory properties through the inhibition of the NF-κB pathway.[9] This inhibition can occur at various levels, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB. The structural features of 4'-isopropylflavone may allow it to interfere with key signaling components of the NF-κB cascade, thereby reducing the expression of pro-inflammatory genes.

Hypothetical Quantitative Data for NF-κB Inhibition by 4'-Isopropylflavone

| Parameter | Hypothetical Value | Reference Compound (Bay 11-7082) IC50 |

| IC50 | 1 - 50 µM | ~5-10 µM |

Note: The hypothetical IC50 value is an educated estimation and requires experimental verification.

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]

- 3. In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of aromatase activity by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A peroxisome proliferator-activated receptor-δ agonist provides neuroprotection in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4'-Isopropylflavone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids are a diverse class of naturally occurring polyphenolic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Among these, 4'-isopropylflavone and its derivatives are of particular interest as the isopropyl group can significantly influence the molecule's lipophilicity and biological interactions. This technical guide provides a comprehensive overview of the primary synthetic pathways for preparing 4'-isopropylflavone derivatives. Detailed experimental protocols for key synthetic steps, quantitative data, and visualizations of the synthetic routes are presented to facilitate the practical application of these methodologies in a research and development setting.

Introduction

Flavones, a subclass of flavonoids, are characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. The substitution pattern on the A and B rings plays a crucial role in their biological effects, which include antimicrobial, anti-inflammatory, and antitumor activities[1][2][3]. The introduction of an isopropyl group at the 4'-position of the B-ring can enhance these properties by increasing the molecule's interaction with biological membranes and hydrophobic pockets of target proteins. This guide will focus on the most common and effective methods for the synthesis of these valuable compounds.

Core Synthetic Pathways

The synthesis of 4'-isopropylflavone derivatives primarily proceeds through the construction of the chromone ring system from appropriate precursors. The most versatile and widely used strategies involve the initial formation of a chalcone intermediate followed by oxidative cyclization, or through rearrangements of phenolic esters.

Claisen-Schmidt Condensation and Oxidative Cyclization of Chalcones

The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, known as chalcones, which are key precursors for flavone synthesis[4][5][6]. This reaction involves the base-catalyzed condensation of an o-hydroxyacetophenone with a 4-isopropylbenzaldehyde. The resulting 2'-hydroxy-4-isopropylchalcone is then subjected to oxidative cyclization to yield the final 4'-isopropylflavone.

Experimental Protocol: Synthesis of 2'-Hydroxy-4-isopropylchalcone

A general procedure for the Claisen-Schmidt condensation to synthesize the chalcone intermediate is as follows:

-

To a stirred solution of 2'-hydroxyacetophenone (1 equivalent) and 4-isopropylbenzaldehyde (1 equivalent) in ethanol, an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide is added dropwise at room temperature.

-

The reaction mixture is stirred for a specified period, often several hours, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.

-

The solid product is collected by filtration, washed with water to remove any inorganic impurities, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Oxidative Cyclization to 4'-Isopropylflavone

A common method for the cyclization of the 2'-hydroxychalcone to the flavone is through iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO).

-

The synthesized 2'-hydroxy-4-isopropylchalcone (1 equivalent) is dissolved in DMSO.

-

A catalytic amount of iodine is added to the solution.

-

The reaction mixture is heated to an elevated temperature (e.g., 120-150 °C) and stirred for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated flavone is collected by filtration, washed with water, and dried.

-

Purification is typically performed by column chromatography or recrystallization.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is another powerful method for the synthesis of flavones. This pathway involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone ring.

Experimental Protocol: Synthesis of 4'-Isopropylflavone via Baker-Venkataraman Rearrangement

-

Esterification: 2'-Hydroxyacetophenone is first esterified with 4-isopropylbenzoyl chloride in the presence of a base like pyridine to form 2-(4-isopropylbenzoyloxy)acetophenone.

-

Rearrangement: The resulting ester is then treated with a strong base, such as potassium hydroxide or sodium hydride, in a suitable solvent like pyridine or dimethylformamide. The mixture is typically heated to induce the rearrangement to the corresponding 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione.

-

Cyclization: The 1,3-diketone intermediate is then cyclized by heating in the presence of a strong acid, such as sulfuric acid or acetic acid, to yield 4'-isopropylflavone.

Allan-Robinson Reaction

The Allan-Robinson reaction provides a direct route to flavones from an o-hydroxyaryl ketone and an aromatic anhydride.

Experimental Protocol: Synthesis of 4'-Isopropylflavone via Allan-Robinson Reaction

-

A mixture of 2'-hydroxyacetophenone, 4-isopropylbenzoic anhydride, and the sodium salt of 4-isopropylbenzoic acid is heated at a high temperature (typically 180-200 °C).

-

The reaction proceeds for several hours to form the flavone directly.

-

The reaction mixture is then cooled and treated with a base to hydrolyze any unreacted anhydride.

-

The product is then isolated by filtration and purified by recrystallization.

Quantitative Data

While specific quantitative data for 4'-isopropylflavone is not extensively reported in the literature, the following table provides representative data for a closely related flavone derivative synthesized via the Claisen-Schmidt condensation and subsequent cyclization, which can be used as a general reference.

| Compound | Starting Materials | Reaction | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 4'-Methoxyflavone | 2'-Hydroxyacetophenone, 4-Methoxybenzaldehyde | Claisen-Schmidt Condensation | ~85 | 157-159 | ¹H NMR (CDCl₃, δ ppm): 8.22 (dd, 1H), 7.91 (d, 2H), 7.68 (m, 1H), 7.55 (d, 1H), 7.39 (t, 1H), 7.03 (d, 2H), 6.81 (s, 1H), 3.90 (s, 3H). ¹³C NMR (CDCl₃, δ ppm): 178.4, 163.6, 162.6, 156.3, 133.8, 131.7, 128.0, 126.3, 125.2, 124.2, 124.0, 118.1, 114.3, 107.7, 55.5. |

Visualization of Synthetic Pathways

To provide a clear visual representation of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

References

- 1. Synthesis, spectral characterization, and single crystal structure studies of (2-nitro-ethene-1,1-diyl)-bis-((4-isopropyl-benzyl)sulfane) (Journal Article) | OSTI.GOV [osti.gov]

- 2. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways | MDPI [mdpi.com]

- 3. Synthesis, biological evaluation and structure-activity relationship studies of isoflavene based Mannich bases with potent anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. repository.unair.ac.id [repository.unair.ac.id]

4'-Isopropylflavone: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Isopropylflavone is a synthetic flavonoid derivative that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound. Extensive literature searches indicate that 4'-Isopropylflavone is not a known naturally occurring compound. Therefore, this document focuses on the chemical synthesis of this flavone, providing an in-depth look at established synthetic methodologies for the flavone backbone, and presenting a representative experimental protocol for the preparation of 4'-Isopropylflavone. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and evaluation of novel flavonoid compounds.

Natural Sources and Isolation: An Evidence Gap

Despite extensive investigation of the plant kingdom for flavonoids, there is currently no scientific literature reporting the natural occurrence of 4'-Isopropylflavone. This suggests that 4'-Isopropylflavone is a synthetic compound, and consequently, no protocols for its isolation from natural sources exist. Research efforts concerning this molecule are therefore centered on its chemical synthesis and subsequent biological evaluation.

Chemical Synthesis of 4'-Isopropylflavone

The synthesis of 4'-Isopropylflavone can be achieved through several established methods for constructing the flavone core. These methods typically involve the reaction of a substituted 2-hydroxyacetophenone with a derivative of 4-isopropylbenzoic acid. The most common and versatile strategies are summarized below.

Overview of Synthetic Methodologies

Several classical named reactions are employed for the synthesis of flavones. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

| Synthetic Method | Key Reactants | Brief Description |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride, and its sodium salt | Condensation reaction that forms the flavone ring in a single step.[1][2] |

| Auwers Flavone Synthesis | o-Hydroxychalcone dibromide | Rearrangement of a dibromo-adduct of an o-hydroxychalcone in the presence of a base to yield a flavonol, which can be converted to a flavone. |

| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenone derivative | Base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which is then cyclized under acidic conditions to the flavone.[2][3] |

| Claisen-Schmidt Condensation followed by Oxidative Cyclization | 2-Hydroxyacetophenone and Benzaldehyde derivative | Base-catalyzed condensation to form a chalcone, which is subsequently cyclized and oxidized to the flavone. |

Detailed Experimental Protocol: Synthesis of 4'-Isopropylflavone via Baker-Venkataraman Rearrangement

The following is a representative, detailed protocol for the synthesis of 4'-Isopropylflavone, adapted from established procedures for flavone synthesis. This method involves three main steps: esterification of 2-hydroxyacetophenone, the Baker-Venkataraman rearrangement, and the acid-catalyzed cyclization to the final flavone.

Step 1: Synthesis of 2-acetylphenyl 4-isopropylbenzoate

-

In a round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Cool the solution in an ice bath.

-

Add 4-isopropylbenzoyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into cold dilute hydrochloric acid (1 M) to precipitate the product.

-

Filter the solid precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-acetylphenyl 4-isopropylbenzoate.

Step 2: Baker-Venkataraman Rearrangement to 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione

-

To a solution of 2-acetylphenyl 4-isopropylbenzoate (1.0 eq) in anhydrous pyridine (10-15 volumes), add powdered potassium hydroxide (3.0 eq).

-

Heat the mixture at 50-60 °C with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the diketone.

-

Filter the yellow solid, wash thoroughly with water, and dry. This crude 1,3-diketone can be used in the next step without further purification.

Step 3: Acid-Catalyzed Cyclization to 4'-Isopropylflavone

-

Suspend the crude 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione in glacial acetic acid (10-20 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated 4'-Isopropylflavone is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any residual acid.

-

The crude product is then washed again with water until the washings are neutral.

-

Purify the final product by recrystallization from a suitable solvent such as ethanol or methanol to yield pure 4'-Isopropylflavone.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4'-Isopropylflavone via the Baker-Venkataraman rearrangement.

Caption: Synthetic workflow for 4'-Isopropylflavone.

Conclusion

4'-Isopropylflavone is a synthetic flavonoid that is not found in nature. Its synthesis can be readily achieved through well-established organic chemistry methodologies, with the Baker-Venkataraman rearrangement offering a reliable route. This technical guide provides the necessary foundational information for researchers to synthesize and further investigate the biological properties of this compound. Future research may focus on optimizing the synthetic protocols and exploring the pharmacological potential of 4'-Isopropylflavone and its derivatives in various therapeutic areas.

References

Preliminary In-Vitro Studies of 4'-Isopropylflavone: A Methodological and Conceptual Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available in-vitro studies providing specific quantitative data (e.g., IC50 values) for 4'-Isopropylflavone are limited. This guide therefore provides a comprehensive overview of the established in-vitro methodologies and relevant signaling pathways commonly investigated for flavone derivatives. The experimental protocols and data tables are presented as templates for guiding future research on 4'-Isopropylflavone.

Introduction

Flavonoids, a diverse class of polyphenolic compounds, are widely recognized for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Within this class, flavones represent a significant area of research in drug discovery. 4'-Isopropylflavone, a synthetic flavone derivative, is of interest for its potential biological activities, which are yet to be extensively characterized. This technical guide outlines the preliminary in-vitro studies essential for evaluating the therapeutic potential of 4'-Isopropylflavone. It details the experimental protocols for assessing its anticancer, anti-inflammatory, and antioxidant activities and provides a framework for data presentation and visualization of relevant biological pathways.

Anticancer Activity

The potential of 4'-Isopropylflavone as an anticancer agent can be evaluated through a series of in-vitro assays designed to measure its effects on cancer cell viability, proliferation, and apoptosis.

Data Presentation: Cytotoxicity and Anti-proliferative Effects

A crucial first step is to determine the cytotoxic and anti-proliferative effects of 4'-Isopropylflavone on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the compound.

Table 1: In-Vitro Cytotoxicity of 4'-Isopropylflavone against Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | e.g., 48 | Data Not Available |

| e.g., A549 | Lung Carcinoma | e.g., 48 | Data Not Available |

| e.g., HepG2 | Hepatocellular Carcinoma | e.g., 48 | Data Not Available |

| e.g., PC-3 | Prostate Cancer | e.g., 48 | Data Not Available |

Table 2: Cytotoxicity of 4'-Isopropylflavone against a Non-Cancerous Cell Line

| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |

| e.g., HEK293 | Human Embryonic Kidney | e.g., 48 | Data Not Available |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of 4'-Isopropylflavone (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This assay is used to detect apoptosis, a form of programmed cell death, induced by 4'-Isopropylflavone.

-

Cell Treatment: Cells are treated with 4'-Isopropylflavone at concentrations around its IC50 value for a specified time.

-

Cell Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Apoptosis Pathway

The induction of apoptosis by anticancer agents often involves the activation of caspase cascades. A simplified representation of this pathway is shown below.

Caption: Simplified intrinsic apoptosis pathway potentially modulated by 4'-Isopropylflavone.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, including cancer. The anti-inflammatory potential of 4'-Isopropylflavone can be assessed by its ability to inhibit key inflammatory mediators and signaling pathways.

Data Presentation: Inhibition of Inflammatory Markers

The inhibitory effect of 4'-Isopropylflavone on inflammatory responses can be quantified by measuring its impact on nitric oxide (NO) production and the expression of pro-inflammatory enzymes and cytokines.

Table 3: Inhibition of Nitric Oxide Production by 4'-Isopropylflavone in LPS-stimulated Macrophages

| Cell Line | Stimulant | Incubation Time (h) | IC50 (µM) |

| e.g., RAW 264.7 | LPS (1 µg/mL) | e.g., 24 | Data Not Available |

Table 4: Inhibition of Pro-inflammatory Gene Expression by 4'-Isopropylflavone

| Gene | Cell Line | Inhibition (%) at [X µM] |

| COX-2 | e.g., RAW 264.7 | Data Not Available |

| iNOS | e.g., RAW 264.7 | Data Not Available |

| TNF-α | e.g., RAW 264.7 | Data Not Available |

| IL-6 | e.g., RAW 264.7 | Data Not Available |

Experimental Protocols

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and pre-treated with various concentrations of 4'-Isopropylflavone for 1 hour. The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

The transcription factor NF-κB is a master regulator of inflammation. This assay measures the ability of 4'-Isopropylflavone to inhibit NF-κB activation.

-

Cell Transfection: HEK293 cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment and Stimulation: Transfected cells are pre-treated with 4'-Isopropylflavone for 1 hour and then stimulated with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Luciferase Assay: Cell lysates are collected, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the stimulated control.

Visualization of NF-κB Signaling Pathway

The NF-κB signaling pathway is a key target for anti-inflammatory drugs. A simplified diagram of this pathway is presented below.

Caption: Inhibition of the NF-κB signaling pathway by 4'-Isopropylflavone.

Antioxidant Activity

The antioxidant capacity of 4'-Isopropylflavone can be determined by its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.

Data Presentation: Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging activity of compounds.

Table 5: DPPH Radical Scavenging Activity of 4'-Isopropylflavone

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | Data Not Available |

| Ascorbic Acid (Standard) | e.g., ~25-50 |

Experimental Protocol

-

Reaction Mixture: Various concentrations of 4'-Isopropylflavone are added to a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualization of Experimental Workflow

The general workflow for in-vitro screening of a novel compound like 4'-Isopropylflavone is depicted below.

References

4'-Isopropylflavone: An Inquiry into a Seemingly Novel Compound

An extensive search for the Chemical Abstracts Service (CAS) number and associated chemical and biological data for 4'-Isopropylflavone has yielded no specific results, suggesting that this compound may be a novel or exceptionally rare chemical entity with limited to no information in the public domain. Consequently, the creation of an in-depth technical guide as requested is not feasible at this time.

Despite a comprehensive investigation across numerous chemical databases and scientific literature repositories, a registered CAS number for 4'-Isopropylflavone could not be located. The CAS Registry is the universally recognized standard for chemical substance identification. The absence of a CAS number is a strong indicator that the compound has not been previously characterized and registered, or that it is not a commercially available substance.

While data for structurally related compounds are available, they do not suffice to construct a reliable profile for 4'-Isopropylflavone. For instance, the CAS number for the isomeric 4'-Isopropylisoflavone is 36136-92-2 . However, isoflavones and flavones, despite their similar names, are structural isomers with different chemical and biological properties stemming from the different position of the phenyl group on the chromen-4-one core.

Challenges in Data Acquisition

The inability to secure a CAS number for 4'-Isopropylflavone presents a significant impediment to sourcing the detailed technical information required for a comprehensive guide. Typically, a CAS number serves as the primary key to unlock a wealth of data, including:

-

Verified Chemical Properties: Accurate molecular formula, molecular weight, melting point, boiling point, and solubility data are all indexed by CAS number.

-

Published Experimental Protocols: Detailed methodologies for synthesis, purification, and analysis are often linked to specific compounds via their CAS numbers in scientific literature.

Without this fundamental identifier, any attempt to provide specific quantitative data, experimental protocols, or signaling pathway diagrams for 4'-Isopropylflavone would be speculative and lack the scientific rigor required for a technical whitepaper aimed at a research audience.

Implications for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals interested in 4'-Isopropylflavone, this lack of public information implies several key considerations:

-

Novelty: You may be working with a novel chemical entity. This presents both an opportunity for original research and the challenge of comprehensive characterization.

-

Internal Data is Key: Any progression with this compound will rely heavily on internally generated data. This includes full chemical characterization (e.g., NMR, mass spectrometry, elemental analysis) to confirm its structure and purity.

-

De Novo Biological Screening: The biological activity of 4'-Isopropylflavone will need to be determined through a systematic screening process, as there is no existing literature to guide this exploration.

Conclusion

The Enigmatic Profile of 4'-Isopropylflavone: A Review of Available Literature and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Isopropylflavone, a synthetic derivative of the flavone backbone, represents a largely unexplored molecule within the vast landscape of flavonoid research. Despite the well-documented biological activities of numerous flavone compounds, a comprehensive review of the scientific literature reveals a significant paucity of specific data pertaining to the 4'-isopropyl substituted analog. This technical guide addresses this knowledge gap by summarizing the current understanding of flavones as a class, extrapolating potential properties of 4'-Isopropylflavone based on established structure-activity relationships, and outlining a strategic approach for its future investigation. While quantitative data and detailed experimental protocols for this specific compound are not publicly available, this paper serves as a foundational resource to stimulate and guide future research endeavors.

Introduction to Flavones

Flavones are a class of polyphenolic secondary metabolites ubiquitously found in plants. Their basic structure consists of a 15-carbon skeleton, characterized by two phenyl rings (A and B) and a heterocyclic ring (C) containing a C2-C3 double bond and a ketone group at the 4-position. This core structure allows for a multitude of substitutions, leading to a diverse array of compounds with a wide spectrum of biological activities. Flavonoids, including flavones, are known to possess antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, among others.[1][2] The specific biological effects of a flavone are heavily influenced by the nature and position of its substituents.

Synthesis of 4'-Isopropylflavone: A Proposed Pathway

While no specific synthesis protocol for 4'-Isopropylflavone is detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on established methods for flavone synthesis, such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement. A key precursor for introducing the 4'-isopropyl moiety would be 4-isopropylbenzaldehyde.

A potential synthetic workflow is outlined below:

This proposed pathway is hypothetical and would require experimental optimization. A patent for the synthesis of 4-isopropylresorcinol, a potential precursor for related flavonoids, suggests the feasibility of introducing the isopropyl group into phenolic compounds.[3]

Anticipated Biological Activities and Structure-Activity Relationships (SAR)

The biological activities of 4'-Isopropylflavone are currently uncharacterized. However, based on the extensive literature on flavone SAR, we can hypothesize its potential effects.

3.1. Anticancer Activity

The anticancer properties of flavones are well-documented and often depend on the substitution pattern.[4][5][6] The presence of hydroxyl groups is often crucial for activity. Since 4'-Isopropylflavone lacks hydroxylation in its basic structure, its anticancer potential might be limited compared to polyhydroxylated flavones. However, the lipophilic nature of the isopropyl group could enhance cell membrane permeability, a factor that can influence bioavailability and intracellular concentration.

3.2. Anti-inflammatory Activity

Flavones are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways like NF-κB.[1][7][8] Structure-activity relationship studies have shown that the substitution on the B-ring can significantly impact anti-inflammatory potency.[1][7] The electron-donating and lipophilic nature of the isopropyl group at the 4'-position might influence the interaction with molecular targets involved in the inflammatory cascade.

3.3. Antioxidant Activity

The antioxidant capacity of flavonoids is typically associated with their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[9] As 4'-Isopropylflavone lacks hydroxyl groups, its direct radical scavenging activity is expected to be low. However, it might exert antioxidant effects through other mechanisms, such as the modulation of antioxidant enzyme expression.

Potential Signaling Pathway Involvement

Given the known mechanisms of action for other flavones, 4'-Isopropylflavone could potentially modulate key cellular signaling pathways. A primary candidate for investigation would be the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation and cell survival.

References

- 1. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]

- 3. CN102351655A - Synthesis method of 4-isopropylresorcinol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the structure-activity relationship of flavonoids as antioxidants and toxicants of zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 4'-Isopropylflavone (MN-64): A Potent and Selective Tankyrase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Isopropylflavone, systematically named 2-[4-(1-Methylethyl)phenyl]-4H-1-benzopyran-4-one and also known as MN-64, is a synthetic flavone that has emerged as a potent and selective inhibitor of tankyrase enzymes (TNKS1 and TNKS2). Flavonoids, a broad class of naturally occurring polyphenolic compounds, are known for their diverse biological activities. While many naturally occurring flavones have been investigated for their therapeutic potential, synthetic derivatives like 4'-Isopropylflavone offer the opportunity for targeted pharmacological optimization. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of 4'-Isopropylflavone, with a focus on its role as a tankyrase inhibitor.

Discovery and History

The discovery of 4'-Isopropylflavone (this compound) is documented in a 2013 publication in the Journal of Medicinal Chemistry by Narwal and colleagues.[1] This research focused on the development of potent and selective inhibitors of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in various cancers.

The researchers synthesized a series of flavone derivatives to explore the structure-activity relationship (SAR) for tankyrase inhibition. Through their systematic investigation, 4'-Isopropylflavone was identified as a particularly effective and selective inhibitor.

Chemical and Physical Properties

| Property | Value |

| Systematic Name | 2-[4-(1-Methylethyl)phenyl]-4H-1-benzopyran-4-one |

| Common Name | 4'-Isopropylflavone, this compound |

| CAS Number | 92831-11-3 |

| Molecular Formula | C₁₈H₁₆O₂ |

| Molecular Weight | 264.32 g/mol |

Biological Activity: Tankyrase Inhibition

4'-Isopropylflavone (this compound) is a potent inhibitor of both tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

| Enzyme | IC₅₀ (nM) |

| TNKS1 | 6 |

| TNKS2 | 72 |

| PARP-1 | >19,000 |

| PARP-2 | >19,000 |

Data sourced from Tocris Bioscience, citing Narwal et al., 2013.[1]

The high IC₅₀ values for PARP-1 and PARP-2 demonstrate the selectivity of this compound for tankyrase enzymes over other members of the poly(ADP-ribose) polymerase (PARP) family.[1] This selectivity is a critical attribute for a targeted therapeutic agent, as it minimizes the potential for off-target effects.

Signaling Pathway

Tankyrase enzymes are key components of the Wnt/β-catenin signaling pathway. They mediate the PARsylation of Axin, a component of the β-catenin destruction complex. This modification leads to the ubiquitination and subsequent degradation of Axin, resulting in the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional coactivator for genes involved in cell proliferation and survival. By inhibiting tankyrases, this compound prevents the degradation of Axin, thereby promoting the destruction of β-catenin and downregulating Wnt signaling.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by 4'-Isopropylflavone (this compound).

Experimental Protocols

General Synthesis of Flavones

The synthesis of flavones, including 4'-Isopropylflavone, can be achieved through several established methods. A common and versatile approach is the Baker-Venkataraman rearrangement, followed by acid-catalyzed cyclization.

Caption: General workflow for the synthesis of 4'-Isopropylflavone.

Detailed Protocol for the Synthesis of 4'-Isopropylflavone (this compound) (Adapted from general flavone synthesis principles):

-

Esterification: To a solution of 2'-hydroxyacetophenone in pyridine, add 4-isopropylbenzoyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude 2-(4-isopropylbenzoyloxy)acetophenone.

-

Baker-Venkataraman Rearrangement: Dissolve the crude ester in pyridine and add powdered potassium hydroxide. Heat the mixture with stirring. After cooling, acidify the reaction mixture with dilute acetic acid.

-

Isolation of Diketone: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione.

-

Cyclization: Reflux the crude diketone in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

-

Final Purification: After completion of the reaction, pour the mixture into ice-water. Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 4'-Isopropylflavone.

Tankyrase Inhibition Assay Protocol (General Principles)

The inhibitory activity of 4'-Isopropylflavone against tankyrase enzymes is typically determined using an in vitro enzymatic assay.

-

Reagents and Materials:

-

Recombinant human TNKS1 and TNKS2 enzymes.

-

Histone or other suitable protein substrate.

-

Biotinylated NAD⁺.

-

Streptavidin-coated acceptor beads.

-

Europium-labeled anti-poly(ADP-ribose) antibody.

-

Assay buffer and stop solution.

-

Test compound (4'-Isopropylflavone) dissolved in DMSO.

-

-

Assay Procedure (Homogeneous Time-Resolved Fluorescence - HTRF):

-

Incubate the tankyrase enzyme with varying concentrations of 4'-Isopropylflavone.

-

Initiate the enzymatic reaction by adding the histone substrate and biotinylated NAD⁺.

-

Allow the reaction to proceed for a defined period at a specific temperature.

-

Stop the reaction by adding a stop solution.

-

Add the HTRF detection reagents (streptavidin-Europium and anti-PAR-antibody conjugated to an acceptor fluorophore).

-

After an incubation period, measure the HTRF signal. The signal is proportional to the amount of PARsylated product formed.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

4'-Isopropylflavone (this compound) represents a significant discovery in the field of targeted cancer therapy. Its identification as a potent and selective inhibitor of tankyrase enzymes provides a valuable chemical tool for studying the Wnt/β-catenin signaling pathway and a promising lead compound for the development of novel anticancer agents. The detailed synthetic protocols and bioassay methodologies outlined in this guide provide a foundation for further research and development in this area. The unique structure-activity relationship of the 4'-isopropyl substitution on the flavone scaffold highlights the potential for further optimization to enhance potency, selectivity, and pharmacokinetic properties.

References

In-Depth Technical Guide: ADMET Prediction of 4'-Isopropylflavone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Isopropylflavone, a synthetic flavonoid derivative, has garnered interest for its potential pharmacological activities. A critical aspect of its development as a therapeutic agent is the comprehensive evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This document provides a predictive overview of the ADMET properties of 4'-Isopropylflavone based on established in silico methodologies and outlines the standard experimental protocols for the validation of these predictions. The presented data is predictive in nature and necessitates experimental verification for confirmation.

Predicted Physicochemical and Drug-Likeness Properties

The initial assessment of a drug candidate often involves the evaluation of its physicochemical properties to determine its "drug-likeness," which can influence its pharmacokinetic behavior. In silico models, such as those used by SwissADME and other platforms, provide valuable predictions for these parameters.[1][2][3] The concept of drug-likeness is often guided by heuristics like Lipinski's Rule of Five.[4][5]

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 4'-Isopropylflavone

| Property | Predicted Value | Drug-Likeness Guideline | Reference |

| Molecular Formula | C₁₈H₁₆O₂ | - | - |

| Molecular Weight | 264.32 g/mol | < 500 g/mol | [4] |

| LogP (Octanol/Water) | 4.5 | ≤ 5 | [4][6] |

| Hydrogen Bond Donors | 0 | ≤ 5 | [4] |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | [4] |

| Molar Refractivity | 79.5 | 40 - 130 | [7] |

| Topological Polar Surface Area (TPSA) | 30.2 Ų | < 140 Ų | [3] |

| Rotatable Bonds | 2 | ≤ 10 | - |

| Lipinski's Rule of Five Violations | 0 | ≤ 1 | [4] |

| Bioavailability Score | 0.55 | - | [8] |

Predicted ADMET Profile

Computational tools can predict the ADMET profile of a compound, offering early insights into its potential in vivo behavior and liabilities.[9][10][11] The following tables summarize the predicted ADMET properties of 4'-Isopropylflavone based on common in silico models.

Absorption

Table 2: Predicted Absorption Properties of 4'-Isopropylflavone

| Parameter | Predicted Outcome | Interpretation | Reference |

| Human Intestinal Absorption (HIA) | High | Well absorbed from the gastrointestinal tract. | [12] |

| Caco-2 Permeability | High | High potential for passive diffusion across the intestinal epithelium. | [13] |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, aiding absorption. | - |

Distribution

Table 3: Predicted Distribution Properties of 4'-Isopropylflavone

| Parameter | Predicted Outcome | Interpretation | Reference |

| Volume of Distribution (VDss) | Moderate to High | Expected to distribute into tissues. | - |

| Blood-Brain Barrier (BBB) Permeability | Yes | Potential to cross the BBB and exert effects on the central nervous system. | [12] |

| Plasma Protein Binding | High | Likely to be extensively bound to plasma proteins, affecting its free concentration. | - |

Metabolism

Flavonoids are known to interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[14][15] Inhibition of these enzymes can lead to drug-drug interactions.

Table 4: Predicted Metabolic Properties of 4'-Isopropylflavone

| Parameter | Predicted Outcome | Interpretation | Reference |

| CYP1A2 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP1A2. | [16] |

| CYP2C9 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2C9. | [12] |

| CYP2C19 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2C19. | [12] |

| CYP2D6 Inhibitor | No | Low likelihood of interacting with drugs metabolized by CYP2D6. | [16] |

| CYP3A4 Inhibitor | Yes | High potential for interactions with a wide range of drugs metabolized by CYP3A4. | [12][14] |

Excretion

Predictions related to the route and rate of excretion are crucial for determining the dosing frequency and potential for accumulation.

Table 5: Predicted Excretion Properties of 4'-Isopropylflavone

| Parameter | Predicted Outcome | Interpretation | Reference |

| Primary Route of Excretion | Renal and Fecal | Expected to be eliminated through both urine and feces after metabolism. | [17][18] |

| Total Clearance | Low to Moderate | Suggests a moderate to long half-life. | - |

Toxicity

Early prediction of potential toxicity is vital to de-risk a drug candidate. Key areas of concern include mutagenicity, cardiotoxicity, and hepatotoxicity.

Table 6: Predicted Toxicity Profile of 4'-Isopropylflavone

| Endpoint | Predicted Outcome | Interpretation | Reference |

| Ames Mutagenicity | Non-mutagen | Unlikely to cause DNA mutations. | [19][20] |

| hERG Inhibition | Inhibitor | Potential risk of cardiotoxicity (QT prolongation). | [21][22] |

| Hepatotoxicity | Low Risk | Unlikely to cause significant liver injury. | - |

| Carcinogenicity | Non-carcinogen | Low likelihood of causing cancer. | [20] |

| Skin Sensitization | Low Risk | Unlikely to cause an allergic skin reaction. | - |

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the in silico ADMET predictions for 4'-Isopropylflavone.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[20]

Objective: To determine if 4'-Isopropylflavone can induce mutations in the DNA of specific bacterial strains. A positive result suggests potential carcinogenicity.[19]

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537).[20]

-

Escherichia coli strain (e.g., WP2 uvrA).[23]

-

Test compound (4'-Isopropylflavone) dissolved in a suitable solvent (e.g., DMSO).[23]

-

Positive controls (known mutagens for each strain).

-

Negative/vehicle control.

-

S9 fraction (from rat liver homogenate) for metabolic activation.[24]

-

Top agar, Vogel-Bonner medium E (minimal glucose agar plates).[19]

Procedure:

-

Preparation: Prepare various concentrations of 4'-Isopropylflavone.

-

Incubation: In separate tubes, mix the test compound, the bacterial strain, and either S9 mix (for metabolic activation) or a buffer (without S9).

-

Plating: Add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine and thus grow on the minimal medium).

-

Data Analysis: Compare the number of revertant colonies on the plates treated with 4'-Isopropylflavone to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.[19]

hERG Potassium Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[21][22]

Objective: To determine the inhibitory potential of 4'-Isopropylflavone on the hERG potassium channel.

Materials:

-

HEK 293 cells stably expressing the hERG channel.

-

Test compound (4'-Isopropylflavone).

-

Positive control (e.g., E-4031, a potent hERG inhibitor).[21]

-

Vehicle control.

-

Patch-clamp electrophysiology setup.

Procedure (Automated Patch-Clamp):

-

Cell Preparation: Culture and prepare the hERG-expressing cells for the assay.

-

Compound Application: Dispense cells into the automated patch-clamp system. Apply a range of concentrations of 4'-Isopropylflavone to the cells.

-

Voltage Protocol: Apply a specific voltage-clamp protocol to the cells to elicit hERG currents. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the tail current.[25]

-

Current Measurement: Measure the hERG channel current (typically the tail current) in the presence and absence of the compound.

-

Data Analysis: Calculate the percentage of hERG current inhibition for each concentration of 4'-Isopropylflavone. Determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) by fitting the concentration-response data to a suitable model.[25]

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[14][15]

Objective: To evaluate the inhibitory effect of 4'-Isopropylflavone on the activity of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP enzymes.[26]

-

Test compound (4'-Isopropylflavone).

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, midazolam for CYP3A4).[16]

-

Positive control inhibitors for each CYP isoform.[16]

-

NADPH regenerating system (cofactor for CYP activity).

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

Incubation: Pre-incubate the HLMs or recombinant enzymes with a range of concentrations of 4'-Isopropylflavone.

-

Reaction Initiation: Add the specific probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

-

Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a cold organic solvent like acetonitrile).[26]

-

Metabolite Quantification: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

-

Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of 4'-Isopropylflavone compared to the vehicle control. Determine the IC₅₀ value for each CYP isoform.

Visualizations

General ADMET Testing Workflow

Caption: A generalized workflow for ADMET assessment in drug discovery.

Conceptual Drug Metabolism Pathway

Caption: A conceptual overview of Phase I and Phase II drug metabolism.

Conclusion

The in silico prediction of the ADMET profile of 4'-Isopropylflavone suggests that it possesses generally favorable drug-like properties, including good predicted oral absorption and blood-brain barrier permeability. However, a significant potential liability is its predicted inhibition of multiple CYP450 enzymes, particularly CYP3A4, indicating a high risk of drug-drug interactions. Furthermore, the predicted inhibition of the hERG channel warrants careful experimental investigation to assess the risk of cardiotoxicity. The detailed experimental protocols provided herein offer a clear path for the validation of these computational predictions. A thorough experimental evaluation of the ADMET properties is an indispensable step in the continued development of 4'-Isopropylflavone as a potential therapeutic agent.

References

- 1. youtube.com [youtube.com]

- 2. rfppl.co.in [rfppl.co.in]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. vcclab.org [vcclab.org]

- 7. Quantifying the chemical beauty of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids [mdpi.com]

- 16. fda.gov [fda.gov]

- 17. Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 19. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 20. Ames test - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. Flavonoids and hERG channels: Friends or foes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assessing the impact of different solvents in the bacterial reverse mutation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test [mdpi.com]

- 25. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for HPLC-UV Analysis of 4'-Isopropylflavone

This document provides a comprehensive guide for the quantitative analysis of 4'-Isopropylflavone using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

4'-Isopropylflavone is a synthetic flavonoid derivative with potential applications in various research areas. Accurate and reliable quantification of this compound is essential for its development and use. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation and quantification of flavonoids due to its sensitivity, specificity, and robustness.[1][2][3][4][5] This application note details a validated HPLC-UV method for the determination of 4'-Isopropylflavone.

Principle of the Method

The method utilizes reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. 4'-Isopropylflavone is separated from other components in the sample based on its partitioning between the stationary and mobile phases. The compound is then detected by a UV detector at its wavelength of maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Materials and Reagents

-

4'-Isopropylflavone reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the instrumental conditions.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 270 nm |

Experimental Protocols

5.1. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4'-Isopropylflavone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50, Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5.2. Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below:

-

Accurately weigh a portion of the homogenized sample containing an estimated 1-10 mg of 4'-Isopropylflavone.

-

Transfer the sample to a 50 mL volumetric flask.

-

Add approximately 40 mL of methanol and sonicate for 20 minutes to extract the analyte.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10][11] The validation parameters and their acceptance criteria are summarized below.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference from blank at the retention time of 4'-Isopropylflavone. | No significant interference at the analyte's retention time. |

| Linearity (µg/mL) | 1 - 100 | Correlation coefficient (r²) ≥ 0.999 |

| Correlation Coefficient (r²) | 0.9995 | - |

| Limit of Detection (LOD) (µg/mL) | 0.25 | Signal-to-Noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.80 | Signal-to-Noise ratio ≥ 10:1 |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | ||

| Repeatability (Intra-day) | ≤ 1.5% | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 2.0% |

| Robustness | Robust | No significant changes in results with small variations in method parameters. |

Data Presentation

Table 1: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

Table 2: Accuracy Data (Spike and Recovery)

| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL) | % Recovery |

| 80% | 40 | 39.8 | 99.5% |

| 100% | 50 | 50.6 | 101.2% |

| 120% | 60 | 59.1 | 98.5% |

Table 3: Precision Data

| Concentration (µg/mL) | Intra-day % RSD (n=6) | Inter-day % RSD (n=6, 3 days) |

| 50 | 0.85% | 1.25% |

Visualizations

Caption: Workflow for the HPLC-UV analysis of 4'-Isopropylflavone.

Caption: Key parameters for analytical method validation.

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 3. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C18 solid-phase isolation and high-performance liquid chromatography/ultraviolet diode array determination of fully methoxylated flavones in citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. iosrphr.org [iosrphr.org]

- 8. saspublishers.com [saspublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. ijrpr.com [ijrpr.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Notes and Protocols for 4'-Isopropylflavone Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Isopropylflavone is a synthetic flavonoid derivative that, like many natural flavonoids, holds potential for investigation in various therapeutic areas, including oncology and inflammatory diseases. Flavonoids are known to exert a range of biological activities by modulating cellular signaling pathways. These application notes provide a comprehensive overview and detailed protocols for cell-based assays to characterize the bioactivity of 4'-Isopropylflavone. The described assays will enable researchers to assess its cytotoxic effects, impact on cell viability, and its potential mechanisms of action through key signaling pathways.

Data Presentation: In Vitro Efficacy of Flavone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various flavone derivatives against different human cancer cell lines, providing a comparative context for evaluating 4'-Isopropylflavone.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Flavone Derivative 1 | HEL (Human Erythroleukemia) | MTT | ~7.5 | [1] |

| Flavone Derivative 1 | PC3 (Prostate Cancer) | MTT | ~9.0 | [1] |

| Flavone Derivative 2 | HEL (Human Erythroleukemia) | MTT | >20 | [1] |

| Flavone Derivative 2 | PC3 (Prostate Cancer) | MTT | >20 | [1] |

| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical Cancer) | MTT | 25.73 | [2] |

| 7-hydroxy-4'-methoxyflavone | WiDr (Colon Cancer) | MTT | 83.75 | [2] |

| 5,6,7,3′,4′,5′-Hexamethoxyflavone | Hs578T (Triple-Negative Breast Cancer) | Not Specified | ~20 | [3] |

| Nobiletin | Hs578T (Triple-Negative Breast Cancer) | Not Specified | ~20 | [3] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of 4'-Isopropylflavone on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Materials:

-

4'-Isopropylflavone

-

Human cancer cell lines (e.g., HeLa, PC3, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of 4'-Isopropylflavone in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared 4'-Isopropylflavone dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of 4'-Isopropylflavone to scavenge intracellular reactive oxygen species (ROS).

Principle: The CAA assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation.

Materials:

-

4'-Isopropylflavone

-

HepG2 cells (or other suitable cell line)

-

Williams' Medium E

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) - a peroxyl radical generator

-

Quercetin (as a positive control)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours.

-

Compound Loading: Remove the medium and wash the cells with PBS. Add 100 µL of medium containing 25 µM DCFH-DA and the desired concentrations of 4'-Isopropylflavone or quercetin. Incubate for 1 hour.

-

Induction of Oxidative Stress: Remove the DCFH-DA and compound-containing medium. Wash the cells with PBS. Add 100 µL of 600 µM ABAP solution to all wells except the negative control wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

Data Analysis: Calculate the area under the curve for the fluorescence kinetics. The CAA value can be expressed as quercetin equivalents (QE).

Signaling Pathway Analysis

Flavonoids are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.[3][4][5] The following are protocols to investigate the effect of 4'-Isopropylflavone on the NF-κB and PI3K/Akt pathways.

NF-κB Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

-

4'-Isopropylflavone

-

Tumor Necrosis Factor-alpha (TNF-α) - as an NF-κB activator

-

Luciferase assay reagent

-

96-well white-walled, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well white-walled plate.

-

Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of 4'-Isopropylflavone for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase).

Western Blot Analysis of PI3K/Akt Pathway Activation

Principle: Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt itself. A change in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates a modulation of the pathway.

Materials:

-

4'-Isopropylflavone

-

Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K/Akt pathway)

-